Cas no 2034452-01-0 (1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea)

1-[2-(4-Methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea is a structurally complex urea derivative featuring a substituted cyclohexyl core and a methoxyphenylethyl moiety. Its key advantages include a rigid, stereodefined (1r,4r)-cyclohexyl scaffold, which enhances binding selectivity, and the presence of a cyanopyrazine group, contributing to potential hydrogen-bonding interactions and improved solubility. The methoxyphenyl tail may influence pharmacokinetic properties such as metabolic stability. This compound is of interest in medicinal chemistry for its potential as a targeted modulator, particularly in enzyme or receptor inhibition studies, due to its well-defined stereochemistry and multifunctional pharmacophore design. Its synthesis requires precise control to maintain stereochemical integrity.
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea structure
2034452-01-0 structure
Product name:1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
CAS No:2034452-01-0
MF:C21H25N5O3
MW:395.4549
CID:5351651

1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea Chemical and Physical Properties

Names and Identifiers

    • UPJMUQQVGFJGQU-SAABIXHNSA-N
    • 1-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea
    • 1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea
    • 1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
    • Inchi: 1S/C21H25N5O3/c1-28-17-6-2-15(3-7-17)10-11-25-21(27)26-16-4-8-18(9-5-16)29-20-19(14-22)23-12-13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,25,26,27)
    • InChI Key: UPJMUQQVGFJGQU-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC([H])=C([H])N=1)C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 550
  • Topological Polar Surface Area: 109
  • XLogP3: 2.5

1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6484-2159-2mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
2mg
$59.0 2023-09-08
Life Chemicals
F6484-2159-40mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
40mg
$140.0 2023-09-08
Life Chemicals
F6484-2159-15mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
15mg
$89.0 2023-09-08
Life Chemicals
F6484-2159-3mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
3mg
$63.0 2023-09-08
Life Chemicals
F6484-2159-10μmol
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6484-2159-10mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
10mg
$79.0 2023-09-08
Life Chemicals
F6484-2159-20mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
20mg
$99.0 2023-09-08
Life Chemicals
F6484-2159-5μmol
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6484-2159-5mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
5mg
$69.0 2023-09-08
Life Chemicals
F6484-2159-30mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea
2034452-01-0
30mg
$119.0 2023-09-08

Additional information on 1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea

Comprehensive Analysis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea (CAS No. 2034452-01-0)

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea (CAS No. 2034452-01-0) is a highly specialized urea derivative with a unique structural framework. Its molecular architecture combines a 4-methoxyphenethyl moiety with a 3-cyanopyrazin-2-yl group linked via a cyclohexyl spacer. This intricate design has garnered significant interest in pharmaceutical and agrochemical research, particularly in the context of targeted drug discovery and enzyme inhibition.

Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such structurally complex molecules. The presence of both urea and cyanopyrazine functionalities makes this compound a promising candidate for kinase inhibition studies, a hot topic in oncology research. Researchers are increasingly searching for terms like "urea-based kinase inhibitors" and "pyrazine derivatives in drug design," reflecting the growing demand for novel scaffolds in medicinal chemistry.

The 1r,4r-cyclohexyl configuration in this molecule introduces an element of stereochemical control, which is crucial for molecular recognition in biological systems. This aspect aligns with current industry focus on chiral drug development and 3D molecular optimization. The 4-methoxyphenyl group contributes to potential blood-brain barrier permeability, making this compound relevant to neuropharmacology research - a frequently searched topic in academic circles.

From a synthetic chemistry perspective, the 3-cyanopyrazin-2-yloxy linkage presents interesting challenges in heterocyclic coupling reactions. This resonates with the current surge in publications about "C-N bond formation strategies" and "pyrazine functionalization." The compound's logP and polar surface area calculations suggest balanced lipophilicity characteristics, making it valuable for ADMET property prediction studies - another trending subject in pharmaceutical sciences.

In material science applications, the π-conjugated system created by the cyanopyrazine and methoxyphenyl groups suggests potential for organic electronic materials. This connects with growing interest in "small molecule semiconductors" and "bio-inspired materials." The compound's thermal stability profile, inferred from its structural features, makes it relevant for high-performance material research as well.

The 2034452-01-0 identifier has seen increased visibility in patent literature, particularly in applications related to G-protein coupled receptor modulation. This aligns with the pharmaceutical industry's focus on GPCR-targeted therapies, one of the most searched categories in current drug development. The molecule's hydrogen bond donor/acceptor pattern matches pharmacophore models for several metabolic disease targets, explaining its inclusion in recent virtual screening studies.

Analytical characterization of this compound presents opportunities for advanced spectroscopic techniques. The cyano group vibration provides a distinct signature in IR spectroscopy, while the pyrazine protons create characteristic patterns in NMR spectra. These features are particularly valuable for structure elucidation workflows, a constant focus area in analytical chemistry forums and search queries.

Environmental fate studies of similar urea derivatives suggest this compound would likely undergo photodegradation rather than bioaccumulation, addressing growing concerns about green chemistry and sustainable pharmaceuticals. Its hydrolysis profile under various pH conditions has become a subject of interest for formulation scientists searching for "pH-stable drug candidates."

The structure-activity relationship (SAR) of this molecule offers multiple avenues for medicinal chemistry optimization. The methoxy group position invites exploration of electronic effects, while the urea linkage allows for bioisosteric replacement strategies. These aspects connect with frequent searches about "molecular editing in drug discovery" and "scaffold hopping techniques."

In conclusion, 1-[2-(4-methoxyphenyl)ethyl]-3-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea represents a versatile chemical entity with applications spanning drug discovery, material science, and analytical method development. Its structural features address multiple current research priorities, from targeted therapies to sustainable chemistry, making it a compound of significant and growing scientific interest.

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